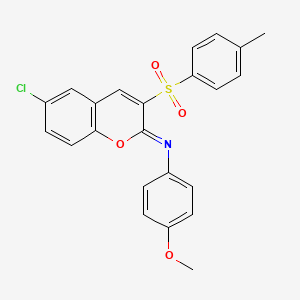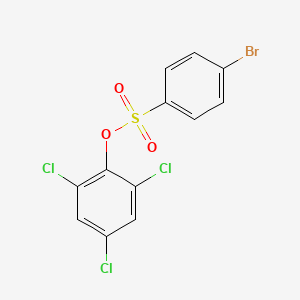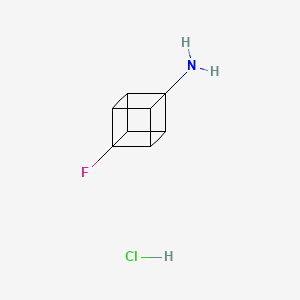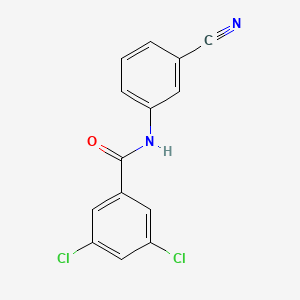
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline, also known as CTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTMA is a derivative of chromene and aniline, and its structural features make it a promising candidate for use in scientific research. In
Wissenschaftliche Forschungsanwendungen
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has shown potential in various scientific research applications. One of the most promising applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is in the field of organic electronics. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been studied for its potential use in the development of fluorescent probes for the detection of metal ions.
Wirkmechanismus
The mechanism of action of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is not fully understood. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can act as a ligand for metal ions, which may be responsible for its fluorescent properties. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline are not well studied. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has low toxicity and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its high yield synthesis method, which makes it easy to obtain in large quantities. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is also relatively stable and has a long shelf life. However, one of the limitations of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline. One potential direction is the development of new organic semiconductors using (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a building block. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may also be studied for its potential use in the development of new fluorescent probes for the detection of metal ions. Additionally, the antioxidant properties of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may be further explored for potential therapeutic applications.
Conclusion:
In conclusion, (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is a promising compound with potential applications in various scientific research fields. Its high yield synthesis method, stability, and low toxicity make it an attractive candidate for use in the development of new organic semiconductors, fluorescent probes, and therapeutic agents. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline.
Synthesemethoden
The synthesis of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline involves the reaction of 6-chloro-2H-chromene-2-one with 4-methoxyaniline in the presence of tosyl chloride and triethylamine. The reaction yields (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a yellow solid with a high yield. The purity of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can be improved through recrystallization.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-3-10-20(11-4-15)30(26,27)22-14-16-13-17(24)5-12-21(16)29-23(22)25-18-6-8-19(28-2)9-7-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHARBDAVXZSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)


![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)

